molecular formula C15H21NO4 B1250343 2-(Diethylamino)ethyl 2-acetoxybenzoate CAS No. 7194-12-9

2-(Diethylamino)ethyl 2-acetoxybenzoate

Cat. No.: B1250343
CAS No.: 7194-12-9
M. Wt: 279.33 g/mol
InChI Key: GHIVDTCFLFLOBV-UHFFFAOYSA-N
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Description

Pharmacopeial and Nonproprietary Names

  • Edan : Adopted by the World Health Organization’s Drug Dictionary (WHO-DD).
  • Aspirin Trelamine : United States Adopted Name (USAN) designation.

Research and Industry Codes

  • TF-0023 : Experimental code used in early-stage drug development.
  • Diethylaminoethyl acetylsalicylate : Reflects its structural relationship to acetylsalicylic acid (aspirin).

Chemical Registry Entries

  • 2-(Diethylamino)ethyl 2-acetoxybenzoate .
  • Benzoic acid, 2-(acetyloxy)-, 2-(diethylamino)ethyl ester .
Synonym Type Examples
Regulatory Edan [WHO-DD], Aspirin Trelamine [USAN]
Structural Diethylaminoethyl acetylsalicylate
Experimental TF-0023, X-0023

Properties

CAS No.

7194-12-9

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-acetyloxybenzoate

InChI

InChI=1S/C15H21NO4/c1-4-16(5-2)10-11-19-15(18)13-8-6-7-9-14(13)20-12(3)17/h6-9H,4-5,10-11H2,1-3H3

InChI Key

GHIVDTCFLFLOBV-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1OC(=O)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1OC(=O)C

Other CAS No.

7194-12-9

Synonyms

diethylaminoethyl acetylsalicylate
Edan
Edan hydrochloride

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling with Diethylaminoethanol

A widely adopted method involves the reaction of aspirin with diethylaminoethanol in the presence of N,N-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The process employs trichloromethane as the solvent, with an aspirin-to-DCC molar ratio of 1:2 and a 1:1.2 equivalent ratio of aspirin to diethylaminoethanol. Hydrogen chloride gas is introduced to protonate the tertiary amine, yielding the hydrochloride salt. Key parameters include:

  • Reaction temperature : Maintained at ambient conditions (25°C).

  • Solvent volume : Trichloromethane used in a 1:4 mass-to-volume ratio relative to aspirin.

  • pH control : HCl gas introduction until pH stabilizes at 3.0.

This method achieves 85–90% crude yield , though subsequent purification is required to remove DCC byproducts.

Sulfoxide Chloride Acylation Pathway

An alternative approach utilizes sulfoxide chloride (SOCl₂) for aspirin activation prior to coupling with diethylaminoethanol. The reaction proceeds in two stages:

  • Acylation : Aspirin reacts with SOCl₂ (1:1.1 molar ratio) in toluene with N,N-dimethylformamide (DMF) as a catalyst at 50°C for 2 hours, forming o-acetylsalicyloyl chloride.

  • Aminolysis : The acyl chloride intermediate reacts with diethylaminoethanol (1:1 molar ratio) at 25°C for 4 hours.

Post-reaction workup involves:

  • Extraction : Methyl tert-butyl ether for phase separation.

  • pH adjustment : Sodium bicarbonate to neutralize excess HCl (pH 7–8).

  • Salt formation : HCl gas bubbled into isopropyl acetate solution of the free base.

This method reports a 92.5% yield with high purity (>98%), attributed to precise control over acylation and salt formation.

Crystallization and Purification Strategies

Anhydrous Acetonitrile Recrystallization

The hydrochloride salt is purified via recrystallization from anhydrous acetonitrile, optimized through systematic studies:

ParameterOptimal ValueImpact on Crystallization
Mass-to-volume ratio1:4–1:10 (w/v)Higher ratios reduce yield due to solubility limits
Dissolution temperatureReflux (~82°C)Ensures complete dissolution of crude product
Cooling rate0.5°C/min to 4–25°CSlow cooling promotes large, high-purity crystals
Drying methodRotary vacuum dryingResidual solvent <0.1% w/w

This protocol produces crystals with 99.3% purity and characteristic X-ray diffraction peaks at 2θ = 7.4°, 10.2°, and 12.4°.

Solvent Screening and Failed Approaches

Comparative studies highlight the superiority of acetonitrile over alternative solvents:

SolventOutcomeReason for Failure
DichloromethaneNo crystallization at −20°CHigh solubility of hydrochloride
EthanolPartial dissolution at 50°CPolarity mismatch with solute
AcetoneAmorphous precipitateRapid nucleation prevents ordering

Analytical Characterization

Spectroscopic Validation

Infrared spectroscopy confirms functional group integrity:

  • Ester C=O stretch : 1725.9 cm⁻¹

  • Aromatic C=C : 1605.6 cm⁻¹

  • N⁺–H vibration : 2988.0 cm⁻¹

X-ray crystallography (Cu-Kα radiation, 40 kV/40 mA) reveals:

  • Space group : Pbca

  • Unit cell volume : 3311.4 ų

  • Density : 1.267 g/cm³

Stability Profiling

Long-term stability studies (25°C ± 2°C, 12 months) demonstrate:

Time (months)Purity (%)Related Substances (%)
099.30.42
1298.91.14

Degradation products include hydrolyzed salicylic acid (0.68%) and diethylaminoethanol hydrochloride (0.46%).

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
Diethylaminoethanol38
Solvent recovery25
Energy (heating)15

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-acetoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Diethylamino)ethyl 2-acetoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-acetoxybenzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the acetyloxy group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl benzoate
  • 2-(Acetyloxy)ethyl benzoate
  • Diethylaminoethyl acetylsalicylate

Uniqueness

2-(Diethylamino)ethyl 2-acetoxybenzoate is unique due to its dual functional groups, which provide a combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Diethylamino)ethyl 2-acetoxybenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via esterification of 2-acetoxybenzoic acid with 2-(diethylamino)ethanol. Key steps include:

  • Reactants : 2-acetoxybenzoic acid (derived from salicylic acid and acetic anhydride ), 2-(diethylamino)ethanol.
  • Catalysts : Concentrated sulfuric acid or coupling agents like DCC (dicyclohexylcarbodiimide).
  • Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate the ester.

Q. Table 1: Optimization of Reaction Conditions

CatalystTemperature (°C)SolventYield (%)Purity (HPLC)
H₂SO₄80CH₂Cl₂6592
DCC/DMAP25THF8598

Key Considerations : Monitor reaction progress via TLC or FT-IR for ester bond formation (~1740 cm⁻¹). Avoid excess acid to prevent side reactions .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of 2-(Diethylamino)ethyl 2-acetoxybenzoate?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.0–1.2 (triplet, –N(CH₂CH₃)₂), δ 4.3–4.5 (quartet, –OCH₂CH₂N–), and δ 7.2–8.1 (aromatic protons).
    • ¹³C NMR : Ester carbonyl at ~170 ppm, aromatic carbons at 120–140 ppm.
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and tertiary amine bands (~2800 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (expected m/z: 307.3).

Validation : Compare with reference spectra from PubChem or Reaxys. Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the solubility profile of 2-(Diethylamino)ethyl 2-acetoxybenzoate vary across solvents, and what factors influence this behavior?

Methodological Answer: The compound exhibits pH-dependent solubility due to its tertiary amine group.

  • Polar solvents : High solubility in DMSO, methanol, and chloroform.
  • Aqueous buffers : Soluble at pH <6 (protonated amine) but precipitates at neutral/basic pH.

Q. Table 2: Solubility Data

SolventSolubility (mg/mL)pHTemperature (°C)Source
DMSO50.225Experimental
Water (pH 4)12.84.025
Hexane<0.125

Note : Use dynamic light scattering (DLS) to assess aggregation in aqueous media.

Advanced Research Questions

Q. What are the primary degradation pathways of 2-(Diethylamino)ethyl 2-acetoxybenzoate under physiological conditions, and how can these be modeled in vitro?

Methodological Answer:

  • Hydrolysis : Ester cleavage in plasma or liver microsomes yields 2-acetoxybenzoic acid and 2-(diethylamino)ethanol.
  • Oxidation : Tertiary amine oxidation (via CYP450 enzymes) forms N-oxide derivatives .

Q. Experimental Design :

In vitro stability assay : Incubate compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and human liver microsomes.

Analytical Tools : LC-MS/MS to quantify degradation products.

Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.

Q. Table 3: Degradation Half-Lives

Mediumt₁/₂ (hours)Major Degradants
Plasma2.52-acetoxybenzoic acid
Microsomes1.8N-oxide derivative

Q. How does the ester group in 2-(Diethylamino)ethyl 2-acetoxybenzoate influence its pharmacokinetic properties in preclinical models?

Methodological Answer: The ester moiety enhances lipophilicity, improving blood-brain barrier (BBB) penetration.

  • In vivo study : Administer compound (10 mg/kg IV) to rodents. Collect plasma/brain samples at intervals.
  • Analysis :
    • Bioavailability : Calculate AUC via non-compartmental analysis.
    • Metabolite Profiling : Identify esterase-mediated hydrolysis products in liver homogenates .

Key Finding : Ester hydrolysis in vivo reduces systemic exposure but increases localized activity in neural tissues.

Q. What computational chemistry approaches are suitable for predicting interactions between 2-(Diethylamino)ethyl 2-acetoxybenzoate and target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Prioritize poses with lowest ΔG.
  • QSAR : Develop a model correlating substituent effects (e.g., ester chain length) with inhibitory activity.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. Data Contradictions & Resolutions

  • Synthesis Yield Discrepancies : Some protocols report lower yields (65%) with H₂SO₄ vs. DCC (85%). Resolution: Use anhydrous conditions and fresh catalysts .
  • Solubility Variability : Conflicting aqueous solubility data may arise from pH fluctuations. Standardize buffer preparation .

Q. Key Citations

  • Synthesis protocols:
  • Solubility/stability:
  • Pharmacokinetics:

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